molecular formula C21H21NO2 B308779 2-ethoxy-N-(2-phenylethyl)-1-naphthamide

2-ethoxy-N-(2-phenylethyl)-1-naphthamide

Cat. No. B308779
M. Wt: 319.4 g/mol
InChI Key: DSQQMABJNNINAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-phenylethyl)-1-naphthamide, also known as SKF-38393, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research to investigate the biochemical and physiological effects of dopamine D1 receptor activation.

Mechanism of Action

2-ethoxy-N-(2-phenylethyl)-1-naphthamide selectively binds to and activates dopamine D1 receptors, which are G protein-coupled receptors located in the brain and other tissues. Activation of dopamine D1 receptors leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, including ion channels, transcription factors, and other signaling molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethoxy-N-(2-phenylethyl)-1-naphthamide are mediated by its selective activation of dopamine D1 receptors. These effects include increased cAMP production, activation of PKA, and modulation of ion channels and gene expression. In particular, 2-ethoxy-N-(2-phenylethyl)-1-naphthamide has been shown to enhance cognitive function, improve motor function in Parkinson's disease, and reduce drug-seeking behavior in addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-(2-phenylethyl)-1-naphthamide in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to investigate the specific effects of dopamine D1 receptor activation without interference from other receptors. Additionally, 2-ethoxy-N-(2-phenylethyl)-1-naphthamide has been extensively characterized in previous studies, allowing for easy comparison of results across different laboratories. However, one limitation of using 2-ethoxy-N-(2-phenylethyl)-1-naphthamide is its relatively low potency compared to other dopamine D1 receptor agonists. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects or toxicity.

Future Directions

There are many potential future directions for research on 2-ethoxy-N-(2-phenylethyl)-1-naphthamide and dopamine D1 receptors. One area of interest is the role of dopamine D1 receptors in neurological disorders such as schizophrenia and depression. Additionally, further investigation of the intracellular signaling pathways activated by dopamine D1 receptor activation could provide insights into the mechanisms underlying its effects on synaptic plasticity and gene expression. Finally, the development of more potent and selective dopamine D1 receptor agonists could further enhance our understanding of the physiological and pathological roles of dopamine D1 receptors.

Synthesis Methods

The synthesis of 2-ethoxy-N-(2-phenylethyl)-1-naphthamide involves the reaction of 2-naphthoyl chloride with 2-phenylethylamine in the presence of sodium hydride. The resulting intermediate is then reacted with ethyl iodide to yield the final product, 2-ethoxy-N-(2-phenylethyl)-1-naphthamide. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.

Scientific Research Applications

2-ethoxy-N-(2-phenylethyl)-1-naphthamide has been extensively used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to enhance cognitive function, improve motor function in Parkinson's disease, and reduce drug-seeking behavior in addiction. Additionally, 2-ethoxy-N-(2-phenylethyl)-1-naphthamide has been used to study the effects of dopamine D1 receptor activation on synaptic plasticity, gene expression, and intracellular signaling pathways.

properties

Product Name

2-ethoxy-N-(2-phenylethyl)-1-naphthamide

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-ethoxy-N-(2-phenylethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H21NO2/c1-2-24-19-13-12-17-10-6-7-11-18(17)20(19)21(23)22-15-14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,23)

InChI Key

DSQQMABJNNINAZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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